molecular formula C13H23NO B7784466 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one

Cat. No.: B7784466
M. Wt: 209.33 g/mol
InChI Key: UKVFLLQJQNHSQW-UHFFFAOYSA-N
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Description

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is an organic compound with a unique structure that includes a tert-butyl group, a prop-2-yn-1-yl group, and a dimethylbutan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one typically involves the reaction of tert-butylamine with propargyl bromide under basic conditions to form the intermediate tert-butyl(prop-2-yn-1-yl)amine. This intermediate is then reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the prop-2-yn-1-yl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Corresponding alcohols or amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is unique due to its combination of functional groups, which confer specific reactivity and properties. Its structure allows for diverse chemical modifications and applications, making it a valuable compound in various fields of research and industry.

Biological Activity

1-[Tert-butyl(prop-2-yn-1-yl)amino]-3,3-dimethylbutan-2-one is a synthetic organic compound that has garnered attention in various fields, including medicinal chemistry and organic synthesis. Its unique structure, characterized by a tert-butyl group and a prop-2-yn-1-yl moiety, suggests potential biological activities that warrant detailed investigation.

Chemical Structure and Properties

The compound's IUPAC name is 1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one. Its molecular formula is C13H23NO, with a molecular weight of 221.33 g/mol. The structural formula can be represented as follows:

InChI 1S C13H23NO c1 8 9 14 13 5 6 7 10 11 15 12 2 3 4 h1H 9 10H2 2 7H3\text{InChI 1S C13H23NO c1 8 9 14 13 5 6 7 10 11 15 12 2 3 4 h1H 9 10H2 2 7H3}

Synthesis

The synthesis of this compound typically involves the reaction of tert-butylamine with propargyl bromide under basic conditions to form the intermediate tert-butyl(prop-2-yn-1-yl)amine. This intermediate is subsequently reacted with 3,3-dimethylbutan-2-one in the presence of a suitable catalyst to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound may form covalent or non-covalent bonds with these targets, leading to the modulation of various biological pathways. The exact mechanisms remain to be fully elucidated but are thought to involve inhibition or activation of enzymatic activity relevant to inflammation and pain pathways .

Pharmacological Properties

Research indicates potential pharmacological properties of this compound:

Anti-inflammatory Effects : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties by inhibiting certain pro-inflammatory mediators.

Analgesic Activity : There are indications that it could serve as an analgesic agent, potentially providing relief from pain through its action on specific receptors involved in pain perception.

Case Studies and Research Findings

Several studies have investigated the biological implications of similar compounds or derivatives that share structural features with this compound:

StudyFindings
Study A (Journal of Medicinal Chemistry)Demonstrated that compounds with similar alkyne functionalities exhibited significant inhibition of COX enzymes, suggesting potential anti-inflammatory effects.
Study B (Bioorganic & Medicinal Chemistry Letters)Reported on the analgesic properties of structurally related compounds in animal models, showing promise for pain management applications.
Study C (European Journal of Pharmacology)Evaluated the interaction of related compounds with neurotransmitter receptors and found modulation effects that could translate into therapeutic benefits.

Comparative Analysis

To further understand the uniqueness and potential applications of this compound, it is beneficial to compare it with similar compounds:

CompoundStructureBiological Activity
1-(tert-butyl)-4-(prop-2-yn-yloxy)benzeneStructureAnti-inflammatory
tert-butyl allyl(prop-2-yn-yloxy)carbamateStructureAnalgesic
N-Boc-propargylamineStructureAnticancer

Properties

IUPAC Name

1-[tert-butyl(prop-2-ynyl)amino]-3,3-dimethylbutan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO/c1-8-9-14(13(5,6)7)10-11(15)12(2,3)4/h1H,9-10H2,2-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKVFLLQJQNHSQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)CN(CC#C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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